molecular formula C5H3NO3S B1601590 3-Nitrothiophene-2-carbaldehyde CAS No. 58963-75-0

3-Nitrothiophene-2-carbaldehyde

Cat. No. B1601590
CAS RN: 58963-75-0
M. Wt: 157.15 g/mol
InChI Key: FYQLCAQGGOJPHV-UHFFFAOYSA-N
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Description

3-Nitrothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .


Synthesis Analysis

The synthesis of 3-Nitrothiophene-2-carbaldehyde can be achieved through various methods. One such method involves the reductive amination of 5-nitrothiophene-2-carbaldehyde with 4-chlorobenzylamine in the presence of sodium triacetoxyborohydride . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .


Molecular Structure Analysis

The molecular structure of 3-Nitrothiophene-2-carbaldehyde consists of a five-membered ring made up of one sulfur atom . The compound is part of the thiophene family, which are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Nitrothiophene-2-carbaldehyde, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

3-Nitrothiophene-2-carbaldehyde has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.

Scientific Research Applications

1. Transformation into Pyrrole Derivatives 3-Nitrothiophene-2-carbaldehyde has been studied for its ability to undergo ring transformation. A notable example is its reductive cyclization with triethyl phosphite to yield 2-arylthieno-[3,2-c]pyrazoles. This process is a part of exploring novel ring transformations from thiophene to pyrrole structures (Colburn et al., 1978).

2. Biological Activity Evaluation Research on various substituted thiophenes, including those related to 3-nitrothiophene-2-carbaldehyde, has been conducted to evaluate their biological activity. This includes studying their minimum inhibitory concentration required to inhibit the growth of bacteria like E. coli and fungi such as A. niger. Such research helps in understanding the antimicrobial properties of these compounds (Morley & Matthews, 2006).

3. Synthesis of Heteroaryl Imines The compound has been involved in the synthesis of heteroaryl imines. The reaction of iminophosphorane with thiophene-2-carbaldehyde, under certain conditions, leads to the formation of trans and cis imines. This research contributes to the understanding of the stereochemistry and reaction pathways of such compounds (Amati et al., 2006).

4. Entry to Functionalized Tetrahydrothiophenes Studies have shown that reactions of tetrahydrothiophene-3-carbaldehydes with organometallic reagents result in stereocontrolled coupling, producing functionalized tetrahydrothiophenes. This type of research is significant in the field of organic chemistry, particularly in the synthesis of complex molecules (Alcaide, Almendros & Campo, 2008).

5. Synthesis of Oxazoles 3-Nitrothiophene-2-carbaldehyde has been used in the synthesis of oxazoles. The reaction with tosylmethyl isocyanide in the presence of potassium carbonate in methanol leads to the formation of these heterocyclic compounds, which are of interest in medicinal chemistry and materials science (Saikachi et al., 1979).

6. Synthesis of Arylthiophene-2-Carbaldehydes The compound has been part of the synthesis process of various arylthiophene-2-carbaldehyde compounds. These synthesized products were then evaluated for their biological activities, such as antibacterial and antiurease activities, highlighting the compound's significance in developing new pharmaceutical agents (Ali et al., 2013).

properties

IUPAC Name

3-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLCAQGGOJPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500574
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrothiophene-2-carbaldehyde

CAS RN

58963-75-0
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LJ Nurkkala, RO Steen, SJ Dunne - Synthesis, 2006 - thieme-connect.com
… 3-Nitrothiophene-2-carbaldehyde was then to be reacted with 2-acetylpyridine to produce the chalcone derivative 3-(3-nitrothiophen-2-yl)-1-pyridin-2-ylpropenone (6). Subsequent …
Number of citations: 11 www.thieme-connect.com
PAS Smith - 1984 - books.google.com
For the purposes of this chapter,“aryl” is taken in the usual sense to mean derivatives of benzene and fused-ring analogs in which the azide or nitrene function is attached to a carbon …
Number of citations: 44 books.google.com

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